5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde
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Overview
Description
5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE: is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzoxazole derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and catalysts. The scalability of these methods allows for the efficient production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID.
Reduction: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: This compound is investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the agrochemical industry, this compound is explored for its potential use in the development of new pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBOXYLIC ACID
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-METHANOL
- 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-THIOL
Uniqueness: 5-(TRIFLUOROMETHYL)-1,3-BENZOXAZOLE-2-CARBALDEHYDE is unique due to its aldehyde functional group, which allows for further chemical modifications. The presence of the trifluoromethyl group enhances its chemical stability and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H4F3NO2 |
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Molecular Weight |
215.13 g/mol |
IUPAC Name |
5-(trifluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)5-1-2-7-6(3-5)13-8(4-14)15-7/h1-4H |
InChI Key |
HUCOOTTYTILASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C=O |
Origin of Product |
United States |
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